molecular formula C15H10ClF3N2O B3036030 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone CAS No. 338956-66-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone

Cat. No.: B3036030
CAS No.: 338956-66-4
M. Wt: 326.7 g/mol
InChI Key: OLTYBQQRHINANY-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone is a synthetic chemical compound designed for research and development, integrating two privileged structures in medicinal and agrochemistry. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a prevalent framework in numerous natural products and is frequently exploited in the discovery of synthetically accessible bioactive molecules . This core structure is known for its versatility and has been incorporated into compounds evaluated for various biological activities. The 3-chloro-5-(trifluoromethyl)pyridine group is a key intermediate in the industrial synthesis of agrochemicals and pharmaceuticals, valued for the unique physicochemical properties imparted by the fluorine atoms and the pyridine ring, which can influence a compound's bioavailability, metabolic stability, and target affinity . The integration of these moieties suggests potential for application in agricultural science, particularly in the investigation of novel antioomycete or antifungal agents for plant disease management, as derivatives of the dihydroisoquinolinone scaffold have demonstrated promising activity against plant pathogens such as Pythium recalcitrans . Furthermore, the structural features of this compound make it a valuable candidate for hit-to-lead optimization in pharmaceutical discovery, with the dihydroisoquinolinone core serving as a basis for the development of antitumor or antimicrobial agents . This product is intended for research use by qualified laboratory personnel only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O/c16-12-7-10(15(17,18)19)8-20-13(12)21-6-5-9-3-1-2-4-11(9)14(21)22/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTYBQQRHINANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139394
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338956-66-4
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338956-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Amination

The most industrially viable method involves a Buchwald-Hartwig coupling to install the 3-chloro-5-(trifluoromethyl)pyridine moiety onto the isoquinolinone core. Key steps include:

  • Substrate Preparation : 3,4-Dihydro-1(2H)-isoquinolinone derivatives are synthesized via cyclization of substituted phenethylamides under acidic conditions.
  • Coupling Reaction : A palladium catalyst (e.g., Pd₂(dba)₃) with RuPhos ligand facilitates cross-coupling between the isoquinolinone and 3-chloro-5-(trifluoromethyl)-2-bromopyridine. Sodium tert-butoxide serves as the base in toluene at 100°C.

Representative Protocol

Parameter Condition
Catalyst System Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%)
Solvent Toluene
Temperature 100°C
Reaction Time 3 hours
Yield 68.1%

Chlorination and Trifluoromethylation

Post-coupling functionalization ensures precise substitution:

  • Chlorination : N-Chlorosuccinimide (NCS) in DMF selectively introduces chlorine at the pyridine 3-position.
  • Trifluoromethylation : Copper-mediated Ullmann reaction with CF₃I under microwave irradiation (150°C, 30 min) achieves the trifluoromethyl group installation.

N-Substitution and Cyclization Strategies

Microwave-Assisted Condensation

A solvent-free microwave approach constructs the isoquinolinone core prior to pyridine attachment:

  • Core Formation : 5-Aminopyrrole reacts with arylaldehydes under microwave irradiation (100°C, 10 min) to yield (E)-arylideneaminopyrroles.
  • Cyclization : DDQ-mediated oxidative cyclization in wet dichloromethane produces the fused isoquinolinone system.

Optimized Conditions

Component Quantity/Parameter
Microwave Power 300 W
Reaction Time 10 minutes
DDQ Equivalents 5 equiv
Yield Range 67–78%

Protecting Group Manipulation

Critical for avoiding undesired side reactions during pyridine coupling:

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in DMF at 0°C protects the isoquinolinone nitrogen.
  • Deprotection : Trifluoroacetic acid/dichloromethane (1:1) cleaves Boc groups post-coupling.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Average Yield Purity (%) Scalability
Buchwald-Hartwig 68.1% >95 Industrial
Microwave Cyclization 72.5% 90–92 Lab-scale

Cost and Environmental Impact

  • Catalyst Costs : Pd₂(dba)₃ accounts for 40–60% of total material costs in Method 1.
  • Solvent Waste : Toluene-based Buchwald-Hartwig generates 8 L solvent waste/kg product vs. 0.5 L for solvent-free microwave methods.

Industrial-Scale Process Optimization

Patent CN114573569A Workflow

  • Amination
    • Methylamine hydrochloride replaces costly N-methyl-N'-tetrahydrofuran formyl propane diamine.
    • Reduces side products from 15% to <3%.
  • Crystallization
    • Recrystallization in n-heptane/ethyl acetate (3:1) achieves 99.2% purity.

Troubleshooting Common Issues

  • Incomplete Coupling : Increase Pd₂(dba)₃ loading to 7 mol% and extend reaction time to 5 hours.
  • Trifluoromethyl Group Loss : Maintain rigorous anhydrous conditions during Ullmann reaction.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Modified Isoquinolinone/Pyridine Substituents

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
  • Molecular Formula : C₁₇H₁₂ClF₃N₄O₂
  • CAS : 339106-89-7
  • This derivative’s molecular weight (396.76 g/mol) is slightly higher than the parent compound, which may influence pharmacokinetics .
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone
  • Molecular Formula : C₁₅H₅ClF₆N₂O
  • CAS : 866135-60-6
  • Key Differences: Replacement of the isoquinolinone with a quinolinone core and introduction of three additional fluorine atoms at positions 6, 7, and 8 significantly increase electronegativity and lipophilicity. This structural shift may enhance binding to hydrophobic pockets but reduce aqueous solubility .

Compounds with Piperazine or Ester Linkages

2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate
  • Molecular Formula : C₁₉H₁₈ClF₄N₃O₂
  • CAS : 338415-48-8
  • The ester group may hydrolyze in vivo to release active metabolites, improving bioavailability compared to the parent compound .
2-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide
  • Molecular Formula : C₁₄H₁₄ClF₃N₄OS
  • CAS : 339278-16-9
  • Key Differences : A sulfanyl bridge links the pyridinyl group to an imidazole-carboxamide scaffold. The imidazole ring introduces basicity, which could alter pH-dependent solubility and membrane permeability .

Halogenated Analogues and Heterocyclic Variants

1-(2,4-Dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone
  • Molecular Formula : C₁₅H₁₀Cl₂N₂O
  • CAS : 22990-11-0
  • Key Differences : Substitution with a dichlorophenyl group instead of trifluoromethyl-pyridinyl increases steric bulk and electron-withdrawing effects. This analogue may exhibit divergent target selectivity due to altered π-π stacking interactions .
5-Chloro-2-((4-chlorophenyl)methyl)-3(2H)-isothiazolone
  • Molecular Formula: C₁₀H₈Cl₂NOS
  • CAS : N/A (see )
  • Key Differences: The isothiazolone core replaces the isoquinolinone, and a chlorobenzyl group is added. This structure is simpler but may lack the conformational rigidity required for specific enzyme inhibition .

Comparative Analysis of Key Properties

Table 1: Physicochemical and Structural Comparison

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Key Functional Groups
Target Compound ~396 (estimated) ~3.5 1 Isoquinolinone, CF₃, Cl
2- 396.76 3.8 2 Carboxamide, methylamino
3-[3-Chloro-5-(trifluoromethyl)...] 384.66 4.2 1 Quinolinone, trifluoro
2-(4-[3-Chloro-5-(trifluoromethyl)...] 437.81 4.0 1 Piperazine, fluorobenzoate

*LogP values estimated using fragment-based methods.

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H12ClF3N2O
  • CAS Number : 1582770-04-4

This structure features a pyridine ring substituted with a trifluoromethyl group and a chloro group, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Dopamine Receptors : It has been studied for its role as a G protein-biased agonist at dopamine receptors, particularly D2 receptors. Biased agonism can lead to selective activation of downstream signaling pathways, which may enhance therapeutic effects while minimizing side effects .
  • Glycine Transporters : The compound has been identified as a potential inhibitor of glycine transporters, which play a crucial role in neurotransmission and may be implicated in various neurological disorders .

Pharmacological Effects

  • Antipsychotic Activity : Due to its interaction with dopamine receptors, the compound has shown promise in models of schizophrenia and other psychotic disorders.
  • Neuroprotective Effects : Studies suggest that it may exhibit neuroprotective properties by modulating excitatory neurotransmission through glycine transporter inhibition .
  • Anticancer Potential : Preliminary studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Data Tables

Biological Activity Target Effect
Dopamine Receptor AgonismD2 ReceptorAntipsychotic effects
Glycine Transport InhibitionGlyT1Neuroprotective effects
Apoptosis InductionCancer CellsAnticancer activity

Case Studies

  • Dopamine Receptor Studies
    • A study published in Nature demonstrated that modifications to the compound's structure could enhance its selectivity for G protein signaling pathways over β-arrestin recruitment, potentially leading to fewer side effects in clinical applications .
  • Glycine Transporter Inhibition
    • Research highlighted in Journal of Medicinal Chemistry reported on the synthesis of analogs that exhibited enhanced potency against GlyT1, suggesting that this compound could be developed into a therapeutic agent for treating conditions like schizophrenia and depression .
  • Anticancer Research
    • A recent investigation into the cytotoxic effects of related isoquinolinone derivatives revealed their ability to induce mitochondrial apoptosis in cancer cell lines, indicating a pathway for further development as anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone
Reactant of Route 2
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone

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